(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
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Description
The compound contains several functional groups including a furan ring, a thioxothiazolidinone ring, and a trifluoromethyl group attached to a phenyl ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thioxothiazolidinone is a type of organic compound containing a sulfur atom . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The furan ring could potentially be synthesized through a Paal-Knorr synthesis or other similar methods . The thioxothiazolidinone ring might be formed through a cyclization reaction . The trifluoromethyl group could be introduced through various methods of trifluoromethylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the thioxothiazolidinone ring would add a level of rigidity to the molecule, while the trifluoromethyl group would likely add a degree of electron-withdrawing character .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, the thioxothiazolidinone ring, and the trifluoromethyl group. The furan ring is aromatic and relatively stable, but can be reactive under certain conditions . The thioxothiazolidinone ring might also participate in various reactions . The trifluoromethyl group is generally considered to be quite stable and resistant to reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely result in a relatively high boiling point and melting point. The compound might also exhibit strong intermolecular forces due to the presence of the sulfur and oxygen atoms .Scientific Research Applications
Antimicrobial Activity
Compounds similar to (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)propanamide have been explored for their antimicrobial properties. For instance, Patel and Shaikh (2010) synthesized new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, exhibiting in vitro antimicrobial screening against various bacterial and fungal species, showcasing the potential of thiazolidinone derivatives in combating microbial infections (Patel & Shaikh, 2010).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives synthesized by Chandrappa et al. (2010) demonstrated significant anticancer and antiangiogenic effects in a study using mouse models. These compounds reduced tumor volume and cell number, increasing the life span of the mice, indicating their potential as anticancer therapy candidates (Chandrappa et al., 2010).
Anti-Inflammatory and Wound Healing Potential
Incerti et al. (2018) designed and synthesized 4-Thiazolidinone derivatives as matrix metalloproteinase (MMP) inhibitors, revealing their anti-inflammatory and potential wound healing effects. One derivative, in particular, exhibited significant activity in inhibiting MMP-9, a key enzyme involved in inflammatory processes (Incerti et al., 2018).
Phosphoinositide 3-Kinase Gamma Inhibition
A novel series of furan-2-ylmethylene thiazolidinediones, as disclosed by Pomel et al. (2006), were identified as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), an important target for inflammatory and autoimmune diseases. These findings underline the role of such derivatives in modulating immune responses (Pomel et al., 2006).
Antifibrotic and Anticancer Actions
Research by Kaminskyy et al. (2016) on amino(imino)thiazolidinone derivatives showed promising antifibrotic and anticancer activities. Through a series of assays, some derivatives were identified as candidates for further testing due to their significant reduction in fibroblast viability without exhibiting anticancer effects, highlighting a potential therapeutic window for fibrotic diseases (Kaminskyy et al., 2016).
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S2/c19-18(20,21)12-5-1-2-6-13(12)22-15(24)7-8-23-16(25)14(28-17(23)27)10-11-4-3-9-26-11/h1-6,9-10H,7-8H2,(H,22,24)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEMLAXOCZHJQA-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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